Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine
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Overview
Description
Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine typically involves the formation of the thiazole ring followed by the introduction of the dimethylsulfamoylamino and methylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reagents to facilitate the formation of the thiazole ring and subsequent functionalization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dimethylsulfamoylamino group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the dimethylsulfamoylamino group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-10-7-5-6-8-12(10)14-16-11(2)13(20-14)9-15-21(18,19)17(3)4/h5-8,15H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIBKINHTWAIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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